molecular formula C22H29N3O4 B2939356 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide CAS No. 898420-24-1

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide

Cat. No.: B2939356
CAS No.: 898420-24-1
M. Wt: 399.491
InChI Key: ZTUAIUFYGJVDLJ-UHFFFAOYSA-N
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Description

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide is a complex organic compound that features a piperazine ring, a benzyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide involves its interaction with specific molecular targets. For instance, docking studies have shown that the compound can form stable complexes with oxidoreductase enzymes, stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-propylacetamide apart is its combination of a pyran ring with a piperazine moiety, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-2-8-23-22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-6-4-3-5-7-18/h3-7,13,16H,2,8-12,14-15,17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUAIUFYGJVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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